

A Technical Guide to Anticancer Agent 217 (Utilizing Gefitinib as a Representative Model)

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Compound of Interest

Compound Name: *Anticancer agent 217*

Cat. No.: *B15589250*

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Disclaimer: The specific entity "**Anticancer agent 217**" could not be identified in publicly available scientific literature. It may be a proprietary, internal, or recently designated compound. To fulfill the structural and content requirements of this request, this guide utilizes Gefitinib (Iressa®), a well-characterized anticancer agent, as a representative example. All data, pathways, and protocols presented herein pertain to Gefitinib.

Introduction

Gefitinib (originally coded ZD1839) is a targeted anticancer therapy used primarily in the treatment of non-small cell lung cancer (NSCLC).^[1] It was the first selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase to be developed. EGFR is a transmembrane receptor that, when overexpressed or mutated in certain cancers, leads to uncontrolled cell proliferation and survival. Gefitinib functions by competitively and reversibly binding to the adenosine triphosphate (ATP) binding site within the EGFR's intracellular tyrosine kinase domain, thereby blocking the receptor's activation and subsequent downstream signaling cascades.^{[2][3]} This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.^{[2][4]}

Chemical Structure and Properties

Gefitinib is an anilinoquinazoline compound.^[2] Its chemical name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine.^[5]

Chemical structure of Gefitinib

Table 1: Physicochemical Properties of Gefitinib

Property	Value	References
IUPAC Name	N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine	[5]
Synonyms	ZD1839, Iressa	[5] [6]
Molecular Formula	C ₂₂ H ₂₄ ClFN ₄ O ₃	[6] [7] [8]
Molecular Weight	446.90 g/mol	[6] [7] [8]
CAS Number	184475-35-2	[7] [8]
Appearance	White to tan crystalline solid/powder	[6] [9] [10]
Melting Point	119-120°C	[6] [10] [11]
pKa	5.4 and 7.2	[9] [10]
Solubility	- DMSO: Up to 40 mg/mL - Ethanol: ~4 mg/mL - Water: Sparingly soluble	[6] [10] [11]

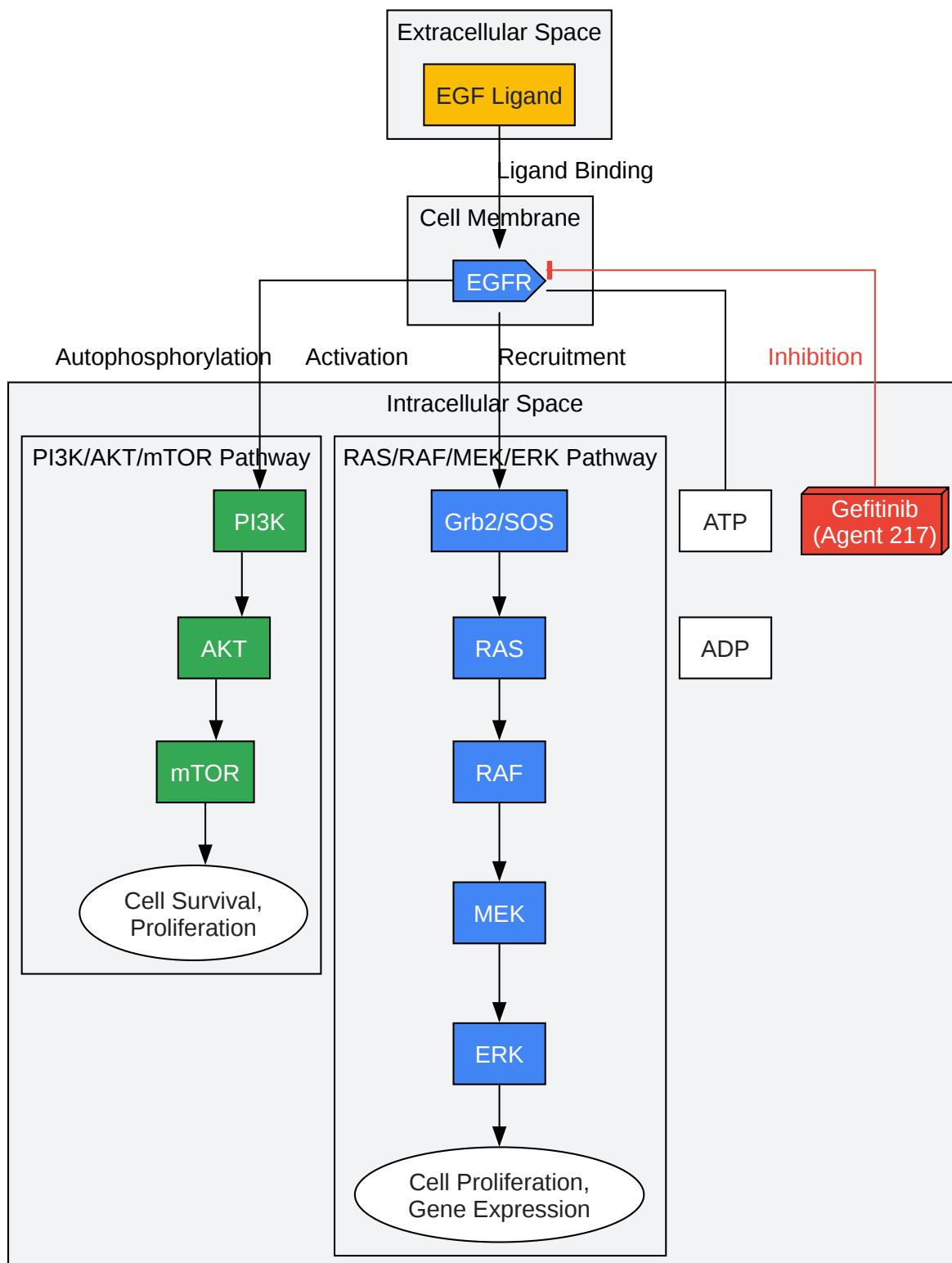
| Storage | Store solid at -20°C. Stable for at least two years. Solutions in DMSO can be stored at -20°C for up to one month. |[\[9\]](#)[\[11\]](#) |

Mechanism of Action

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[\[12\]](#)[\[7\]](#) In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to the constitutive activation of downstream signaling pathways that promote cell survival and proliferation.[\[3\]](#) Gefitinib competitively blocks the ATP binding site of the EGFR kinase domain, which prevents receptor autophosphorylation and the activation of key downstream signaling cascades.[\[2\]](#)[\[3\]](#)[\[4\]](#) The two primary pathways affected are:

- The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is centrally involved in regulating cell proliferation.[4][9][13]
- The PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell survival, anti-apoptotic signaling, and protein synthesis.[4][9][13][14]

By inhibiting these pathways, Gefitinib effectively induces cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[1][2]



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EGFR signaling pathway and the point of inhibition by Gefitinib.

Quantitative Data: In Vitro Efficacy

The potency of Gefitinib is commonly measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%. IC50 values are highly dependent on the specific cancer cell line, particularly the presence of activating EGFR mutations.

Table 2: In Vitro Efficacy of Gefitinib in NSCLC Cell Lines

Cell Line	EGFR Mutation Status	Sensitivity Classification	IC50 (μM)	References
PC-9	Exon 19 Deletion	Highly Sensitive	0.077	[15][16]
HCC827	Exon 19 Deletion	Highly Sensitive	0.013	[17]
H3255	L858R	Highly Sensitive	0.003	[18]
11-18	Exon 19 Deletion	Sensitive	0.39	[18]
H358	Wild-Type	Intermediate-Resistant	~1.0	[19]
H322	Wild-Type	Intermediate	<1.0	[19]
H1650	Exon 19 Deletion	Resistant	>4.0	[16]

| H1975 | L858R, T790M | Resistant | >4.0 | [16] |

Experimental Protocols

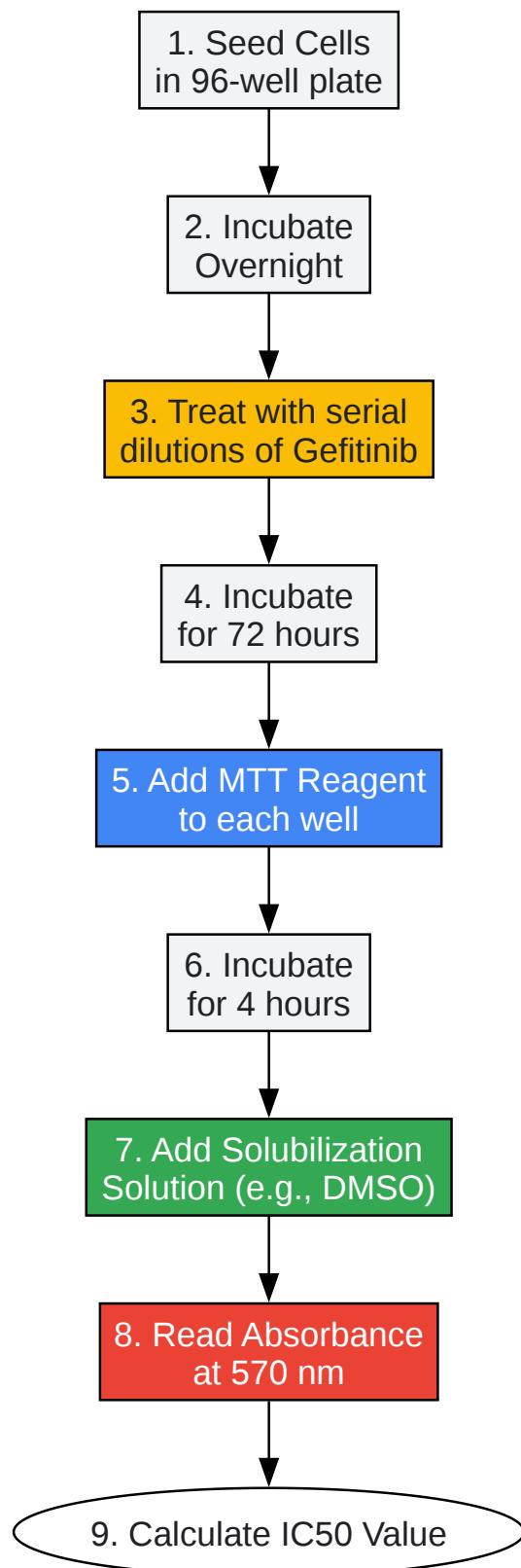
Protocol: Cell Viability (MTT) Assay for IC50 Determination

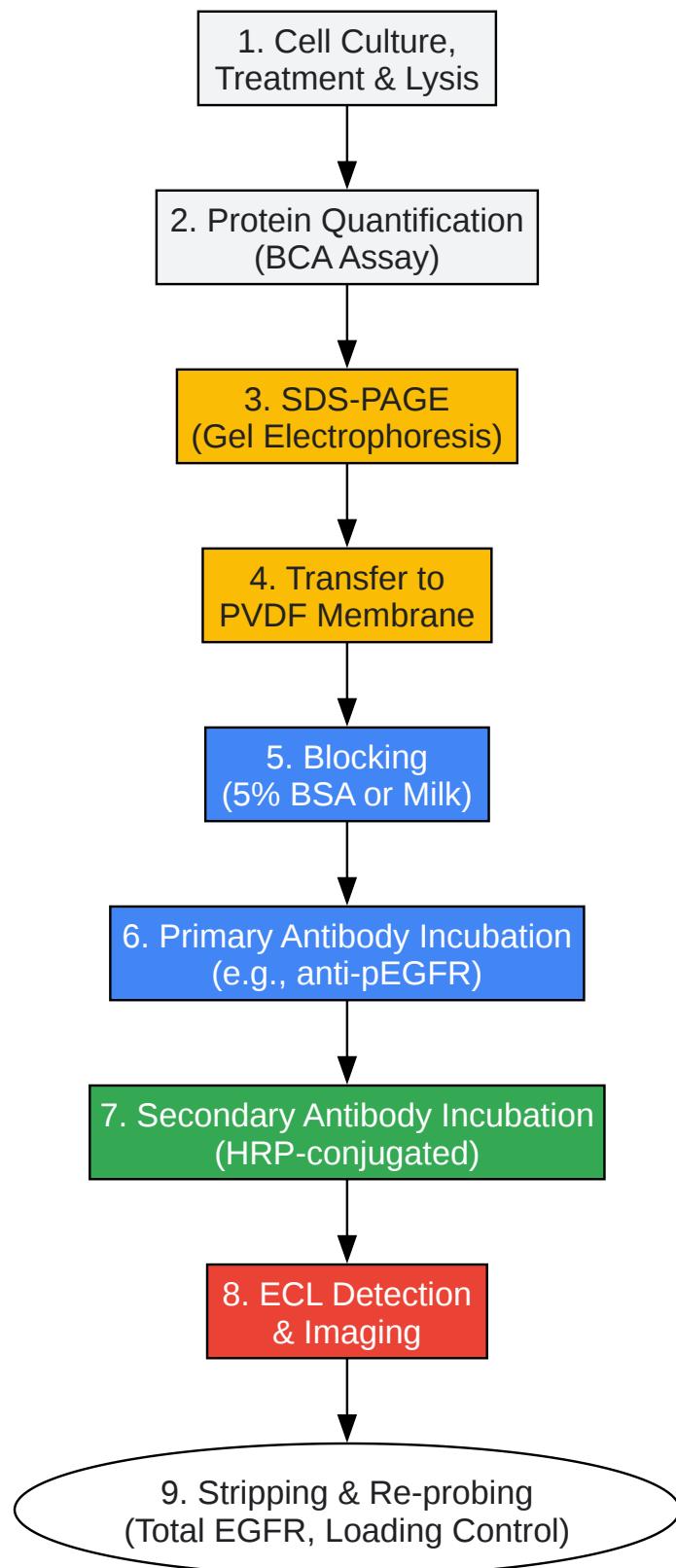
This protocol outlines the procedure for determining the IC50 value of Gefitinib using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of living cells.[15]

- Cell Seeding:
 - Culture NSCLC cells (e.g., PC-9) to ~80% confluence.
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) in 200 µL of culture medium per well.[15]
 - Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[20]
- Gefitinib Treatment:
 - Prepare a high-concentration stock solution of Gefitinib in DMSO (e.g., 10 mM).
 - Perform serial dilutions of Gefitinib in culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO only) and a no-treatment control.[4]
 - Carefully remove the medium from the wells and add 100 µL of the medium containing the various Gefitinib concentrations.[4]
 - Incubate the plates for 72 hours at 37°C.[15]
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[15]
 - Add 20 µL of the MTT solution to each well.
 - Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from the wells.

- Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.[4]

- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the Gefitinib concentration and use non-linear regression to determine the IC50 value.[4]



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